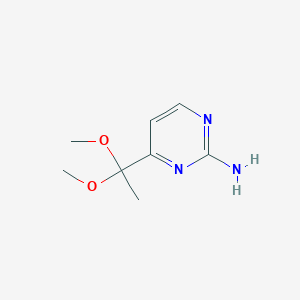
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine
Descripción general
Descripción
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine, also known as 4-DMPEA, is a pyrimidine derivative that has been studied extensively in the scientific community. It is a compound with multiple applications in research and development, as well as in the pharmaceutical industry. 4-DMPEA is a versatile compound that can be used to synthesize a variety of compounds and can be used to study the structure and function of proteins. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine and its derivatives have been utilized in synthesizing new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting its potential in creating complex heterocyclic compounds (Khashi et al., 2015).
The compound has been part of studies exploring the synthesis of substituted pyrimido[4,5-d]pyrimidones, demonstrating its versatility in forming varied pyrimidine derivatives (Hamama et al., 2012).
Research involving the compound has led to the creation of pyrimidine linked pyrazole heterocyclics, indicating its role in synthesizing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Biological and Pharmacological Potential
Compounds synthesized from 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine have demonstrated significant antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger, suggesting its potential in developing antifungal agents (Jafar et al., 2017).
The compound has been involved in the study of anti-inflammatory drugs within the series of N-arylpyrimidin-4(1H)-one, indicating its relevance in creating medications targeting inflammation (Kodonidi et al., 2017).
Structural and Material Science Applications
It has been used in the synthesis of self-complementary betainic guanine model compounds, showcasing its utility in understanding the structure and behavior of biologically important compounds in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
The compound has contributed to elucidating the crystal structure of complex molecules like N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, informing the design of kinase inhibitors (Guillon et al., 2013).
Propiedades
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWZRZIPQSPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

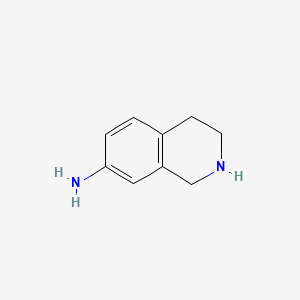
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
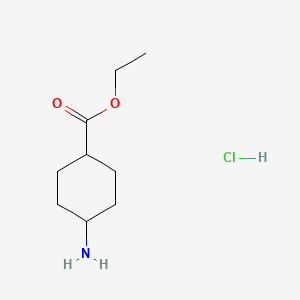
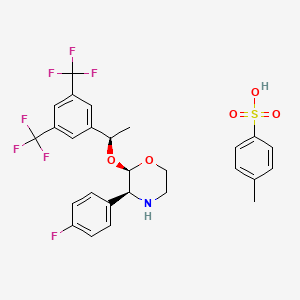
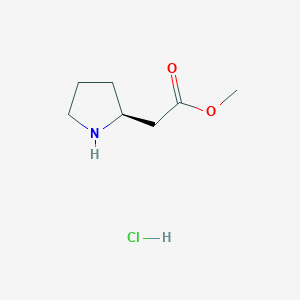
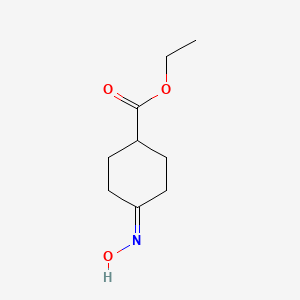
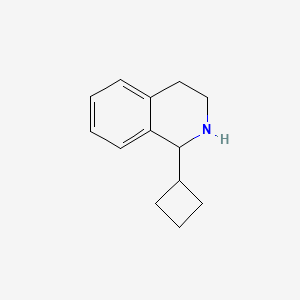
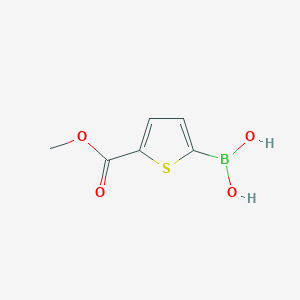
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
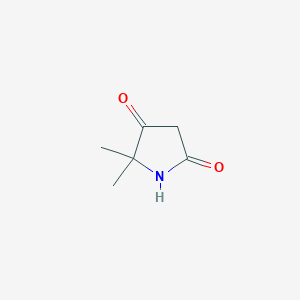
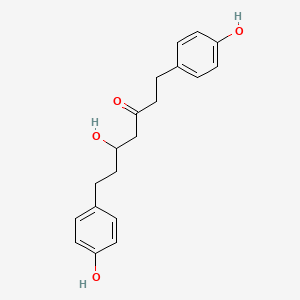
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
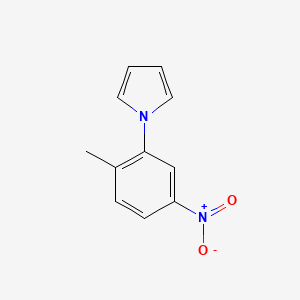
![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)